1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol
Overview
Description
“1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol” is a compound with the molecular formula C16H21NO2 . It has a molecular weight of 259.34 g/mol . The IUPAC name for this compound is 1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol .
Molecular Structure Analysis
The compound has a complex structure with 19 heavy atoms . It has a topological polar surface area of 41.5 Ų . The compound is characterized by a rotatable bond count of 6 .Physical And Chemical Properties Analysis
The compound has a computed XLogP3 value of 3 , indicating its lipophilicity. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 259.157228913 g/mol .Scientific Research Applications
Antihypertensive Agent
Propranolol is used as an antihypertensive agent . It helps in the treatment of acute or chronic vascular hypertension regardless of the pharmacological mechanism.
Beta-Adrenergic Antagonist
Propranolol acts as a beta-adrenergic antagonist . It binds to but does not activate beta-adrenergic receptors, thereby blocking the actions of endogenous or exogenous beta-adrenergic agonists. This property makes it useful for the treatment of hypertension, cardiac arrhythmias, angina pectoris, glaucoma, migraine headaches, and anxiety.
Anxiolytic Drug
Propranolol is used as an anxiolytic drug . It alleviates anxiety, tension, and anxiety disorders, promotes sedation, and has a calming effect without affecting clarity of consciousness or neurologic conditions.
Anti-Arrhythmia Drug
As an anti-arrhythmia drug , Propranolol is used for the treatment or prevention of cardiac arrhythmias. It may affect the polarisation-repolarisation phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibres.
Vasodilator Agent
Propranolol is also a vasodilator agent . It is used to cause dilation of the blood vessels, which can help in various cardiovascular conditions.
Research in Deuterated Active Pharmaceutical Ingredients (API)
Propranolol is used in research related to Deuterated Active Pharmaceutical Ingredients (API) . This involves the study of β adrenergic antagonists and their impurities.
properties
IUPAC Name |
1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-15(18)11-19-16-8-7-13-5-3-4-6-14(13)9-16/h3-9,12,15,17-18H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIANUSMCKHEMFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol | |
CAS RN |
2007-72-9 | |
Record name | 1-[(1-methylethyl)amino]-3-(2-naphthalenyloxy)-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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